3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is of interest due to its potential biological activities, including antimicrobial, antitubercular, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the condensation of 3-amino-2-thiophenecarboxylate with formamide or formamidine acetate under reflux conditions . Another approach uses 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines as intermediates, which are prepared through cyclocondensation reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of palladium-catalyzed carbonylation reactions. These methods ensure high yields and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and phenoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antitubercular activities.
Medicine: Potential use as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves the inhibition of key enzymes and pathways in microbial and cancer cells. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to ATP depletion and cell death . The compound’s structure allows it to interact with specific molecular targets, disrupting essential biological processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolo[2,3-d]pyrimidin-4-amines: These derivatives are also known for their antimicrobial and anticancer properties.
Uniqueness
3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the phenoxyethyl and phenyl groups contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H16N2O2S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(2-phenoxyethyl)-7-phenylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H16N2O2S/c23-20-19-18(17(13-25-19)15-7-3-1-4-8-15)21-14-22(20)11-12-24-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
InChI Key |
GUCLCLYVOXXGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CCOC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.